N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide
Description
Properties
IUPAC Name |
N-(3-methylbutyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-14(2)11-12-19-17(23)10-4-3-7-13-22-18(24)15-8-5-6-9-16(15)20-21-22/h5-6,8-9,14H,3-4,7,10-13H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMIGHOPRPBTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lab-Scale Synthesis: : N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is synthesized through a multi-step process. It generally involves the initial preparation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one, followed by the attachment of the hexanamide group and subsequent introduction of the isopentyl chain.
Step 1: : Synthesis of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one: This can be achieved by the cyclization of the appropriate benzoic acid derivative with hydrazine.
Step 2: : N-alkylation of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one with hexanamide under basic conditions, typically using sodium hydride as the base.
Step 3: : Introduction of the isopentyl group, often accomplished through reductive amination or other suitable alkylation techniques.
Industrial Production Methods: : Industrially, the production of this compound might employ automated synthesis routes involving similar steps but optimized for larger scale production. Process engineering ensures the efficiency and yield of the target compound, with continuous monitoring of reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions primarily at the isopentyl side chain.
Reduction: : Reduction can occur at the triazinone ring, altering the electronic characteristics of the molecule.
Substitution: : The hexanamide group can undergo substitution reactions, especially nucleophilic substitutions due to the carbonyl group's reactivity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reductive agents such as lithium aluminum hydride or catalytic hydrogenation methods.
Substitution: : Nucleophiles like amines or alcohols in the presence of catalysts such as acid chlorides.
Major Products Formed
The reactions often yield derivatives of the parent compound, with modifications primarily at the isopentyl or hexanamide functional groups.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of more complex organic molecules, especially in the design of new pharmaceuticals or agrochemicals.
Analyzed for its reactivity profile, helping to understand reaction mechanisms involving triazinone derivatives.
Biology and Medicine
Investigated for its ability to interact with specific enzymes or receptors, potentially leading to new therapeutic agents.
Industry
May find uses in the development of specialty chemicals with specific desired properties.
Potentially useful as an intermediate in the production of complex organic compounds for various industrial applications.
Mechanism of Action
The compound’s mechanism of action involves interactions at the molecular level, particularly with enzymes or cellular receptors. The triazinone ring may participate in hydrogen bonding or hydrophobic interactions with biological targets, affecting signaling pathways or enzymatic activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations: Triazines vs. Triazoles
The benzo-triazinone core distinguishes this compound from triazole derivatives like those in (e.g., N-phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide). Key differences include:
- Electron Distribution: The oxo group in the triazinone ring increases electron-withdrawing character, which may affect reactivity in substitution reactions or hydrogen-bonding interactions .
Substituent Chain Modifications
Hexanamide vs. Ethylpyrazine Carboxamide
describes N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide (C₁₄H₁₂N₆O₂, MW 296.28), which shares the triazinone core but differs in substituents:
- Chain Length : The ethyl spacer in ’s compound vs. the hexanamide chain in the target compound impacts lipophilicity (calculated logP: ~2.5 vs. ~3.8), influencing membrane permeability and bioavailability.
- Terminal Groups : The pyrazine carboxamide in introduces hydrogen-bonding sites, whereas the isopentyl group in the target compound prioritizes hydrophobic interactions .
Comparison with Shorter-Chain Analogs
Compounds like 4-azido-N-phenylbutanamide () feature shorter chains (butanamide vs. hexanamide), reducing molecular weight (e.g., MW 220.25 vs. ~363.43 for the target compound) and altering solubility profiles. Longer chains generally enhance tissue penetration but may reduce renal clearance .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Chemical Structure and Properties
N-isopentyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide is characterized by a complex molecular structure that includes a triazinone moiety. The presence of the isopentyl group and the hexanamide link contributes to its lipophilicity, which may enhance its bioavailability.
Molecular Formula
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 270.33 g/mol
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. It acts through the degradation of specific proteins involved in cell cycle regulation, particularly targeting the CRBN (cereblon) protein, which plays a crucial role in ubiquitin-mediated protein degradation pathways .
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses. This is particularly relevant in conditions such as chronic graft-versus-host disease and other inflammatory disorders .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is needed to elucidate its spectrum of action against various pathogens.
Study 1: Anticancer Efficacy
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 25 | Apoptosis induction |
| MCF7 (Breast) | 30 | Cell cycle arrest |
| A549 (Lung) | 20 | Protein degradation via CRBN |
Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may be effective in managing inflammatory responses.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 75 | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
